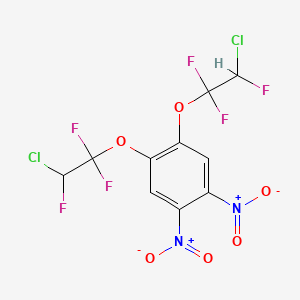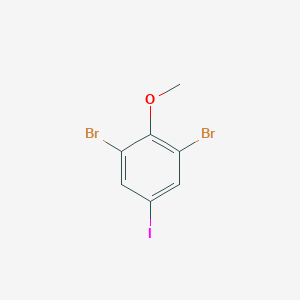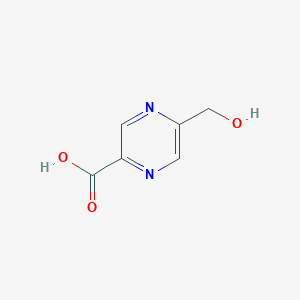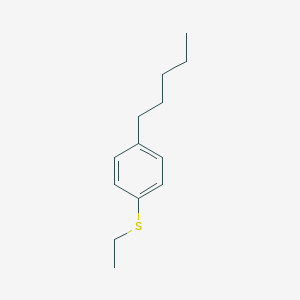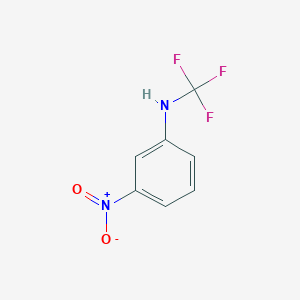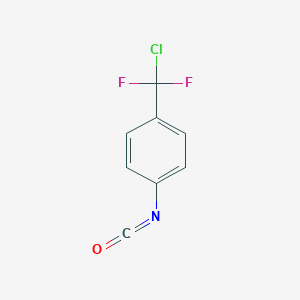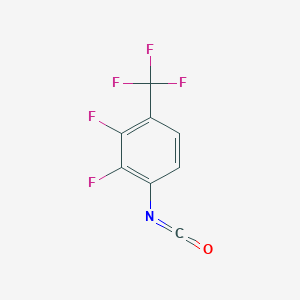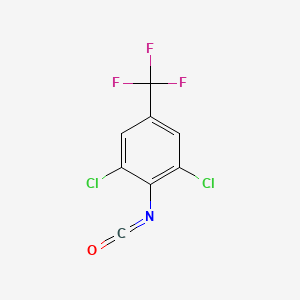
2,6-Dichloro-4-trifluoromethylphenyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is a chemical compound with the molecular formula C8H2Cl2F3NO. It is an aromatic isocyanate, characterized by the presence of both chlorine and trifluoromethyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including the synthesis of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate typically involves the reaction of 2,6-Dichloro-4-trifluoromethylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
2,6-Dichloro-4-trifluoromethylphenylamine+Phosgene→2,6-Dichloro-4-trifluoromethylphenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,6-Dichloro-4-trifluoromethylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form the corresponding amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
2,6-Dichloro-4-trifluoromethylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers and other materials.
作用机制
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-trifluoromethylphenylamine: The precursor to the isocyanate compound.
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate: A related compound with a trifluoromethylthio group instead of a trifluoromethyl group.
4-Amino-3,5-dichlorobenzotrifluoride: Another related compound with similar structural features.
Uniqueness
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. This makes it valuable in specific synthetic applications and research contexts.
属性
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPXOXVLOQYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
